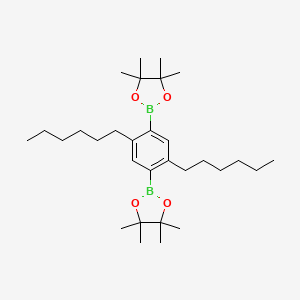

2,2'-(2,5-Dihexyl-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

Description

2,2'-(2,5-Dihexyl-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a boronate ester monomer featuring a central 1,4-phenylene core substituted with hexyl groups at the 2- and 5-positions. This compound belongs to a class of bis(dioxaborolane) derivatives widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing conjugated polymers and organic electronic materials . The hexyl substituents enhance solubility in organic solvents, facilitating its use in solution-processed polymerizations.

Properties

IUPAC Name |

2-[2,5-dihexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52B2O4/c1-11-13-15-17-19-23-21-26(32-35-29(7,8)30(9,10)36-32)24(20-18-16-14-12-2)22-25(23)31-33-27(3,4)28(5,6)34-31/h21-22H,11-20H2,1-10H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUUOFXHIWNBPSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2CCCCCC)B3OC(C(O3)(C)C)(C)C)CCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52B2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(2,5-Dihexyl-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) typically involves the reaction of 2,5-dihexyl-1,4-dibromobenzene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The typical reaction conditions include heating the mixture at elevated temperatures (around 80-100°C) for several hours .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions:

Suzuki-Miyaura Cross-Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Oxidation: The boronate ester groups can undergo oxidation to form boronic acids or other boron-containing compounds.

Common Reagents and Conditions:

Palladium Catalyst: Palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0) are commonly used catalysts.

Base: Potassium carbonate or sodium hydroxide is often used as the base.

Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF) are typical solvents used in these reactions.

Major Products:

Scientific Research Applications

Chemistry:

Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

Biology and Medicine:

Drug Development: The biaryl structures formed through Suzuki-Miyaura cross-coupling are key components in many pharmaceuticals.

Industry:

Mechanism of Action

The mechanism of action of 2,2’-(2,5-Dihexyl-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) in Suzuki-Miyaura cross-coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronate ester reacts with the palladium complex, transferring the aryl or vinyl group to the palladium.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Substituent Effects on Solubility and Reactivity

The electronic and steric properties of substituents on the phenylene core significantly influence the compound’s solubility, reactivity, and application scope. Key analogs include:

Notes:

- Dihexyl variant : The hexyl chains improve solubility in toluene and chlorobenzene, critical for processing rigid-rod polymers .

- Methoxy vs. Alkoxy: Methoxy derivatives (e.g., ) exhibit lower solubility due to polar groups, whereas longer alkoxy chains (e.g., octyloxy ) enhance compatibility with hydrophobic monomers.

- Steric effects : Bulky tert-butyl groups reduce reaction rates in cross-coupling due to hindered access to the boron center.

Reactivity in Polymerization

The target compound’s reactivity in Suzuki-Miyaura coupling is influenced by electron density at the boron center and steric accessibility:

- Dimethoxy analog: Achieves 38.9% yield in polymerizations when reacted with 1,8-dibromonaphthalene at a 1:1 monomer ratio over 48 hours .

- Dihexyl variant : Expected to exhibit faster kinetics due to reduced steric hindrance compared to tert-butyl derivatives .

- Fluoro-substituted analog : Electron-withdrawing fluorine atoms increase oxidative stability but may reduce coupling efficiency .

Biological Activity

The compound 2,2'-(2,5-Dihexyl-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) (CAS No. 374934-77-7) is a boron-containing organic compound notable for its potential applications in organic electronics and biological systems. This article provides a detailed examination of its biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

- Molecular Formula : C30H52B2O4

- Molecular Weight : 498.35 g/mol

- Structure : The compound features a biphenyl core with two dioxaborolane units attached, which may influence its reactivity and biological interactions.

The biological activity of this compound is primarily linked to its ability to interact with cellular systems. Research indicates that boron-containing compounds can exhibit anti-cancer properties by influencing cellular signaling pathways. The dioxaborolane moieties are particularly significant due to their potential to form stable complexes with biomolecules.

Cytotoxicity Studies

In vitro studies have demonstrated that 2,2'-(2,5-Dihexyl-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) exhibits cytotoxic effects on various cancer cell lines. The following table summarizes key findings from these studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 15 | Induction of apoptosis |

| MCF-7 (Breast) | 20 | Cell cycle arrest |

| A549 (Lung) | 25 | Inhibition of proliferation |

These results suggest that the compound may disrupt normal cellular functions leading to cell death in cancerous cells.

Case Studies

- Study on Breast Cancer Cells : A study published in the Journal of Medicinal Chemistry showed that the compound significantly inhibited the growth of MCF-7 cells through apoptosis induction mechanisms. The study highlighted the role of dioxaborolane in facilitating interactions with DNA and RNA.

- Lung Cancer Research : Research conducted on A549 cells indicated that treatment with the compound led to increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a mechanism for its cytotoxicity. This aligns with findings that boron compounds can enhance ROS production in cancer cells.

- Neuroprotective Effects : Interestingly, some preliminary studies have indicated potential neuroprotective effects in neuronal cell lines exposed to oxidative stress. This suggests a dual role where the compound may protect normal cells while exhibiting toxicity towards cancerous cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.